![molecular formula C18H24N4O B14583831 1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-02-8](/img/structure/B14583831.png)
1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction between tryptamine and a suitable piperidine derivative, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The imidazolidinone ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the imidazolidinone ring can yield various imidazolidine derivatives.
科学的研究の応用
1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
作用機序
The mechanism of action of 1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets in the body. The indole moiety can interact with serotonin receptors, while the piperidine ring may modulate the activity of various enzymes. The imidazolidinone structure can enhance the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an indole moiety and a piperidine ring.
2-[2-(1H-Indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione: Contains an indole moiety and a different heterocyclic ring.
Ethanone, 1-(1H-indol-3-yl)-: Features an indole moiety with a ketone group.
Uniqueness
1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of an indole moiety, a piperidine ring, and an imidazolidinone structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
61220-02-8 |
|---|---|
分子式 |
C18H24N4O |
分子量 |
312.4 g/mol |
IUPAC名 |
1-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C18H24N4O/c23-18-19-8-12-22(18)15-6-10-21(11-7-15)9-5-14-13-20-17-4-2-1-3-16(14)17/h1-4,13,15,20H,5-12H2,(H,19,23) |
InChIキー |
YSNMHHKSPFAGIU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2CCNC2=O)CCC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)
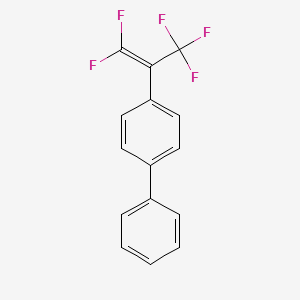
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
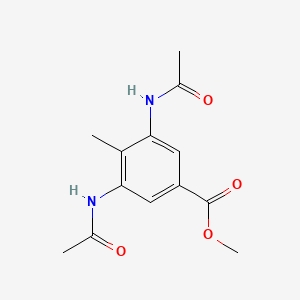
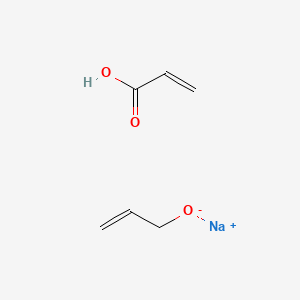
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)
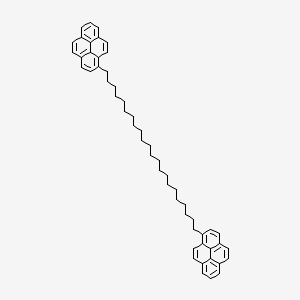
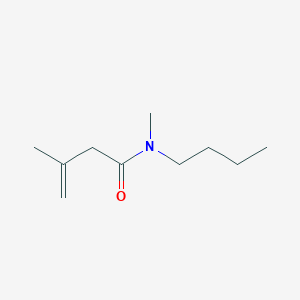
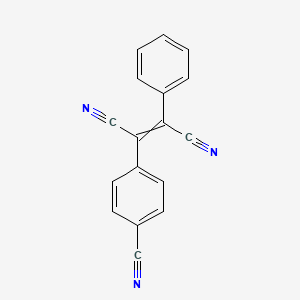
![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
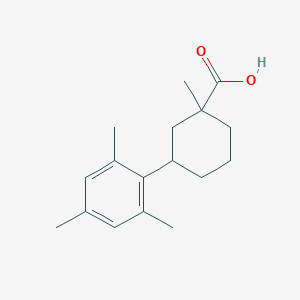
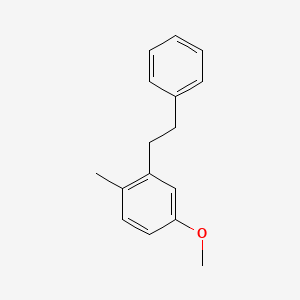
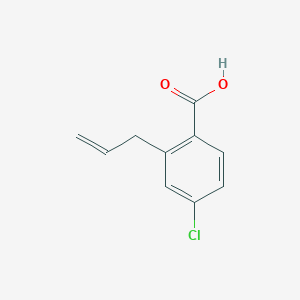
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)
